

# (5-Ethylpyridin-3-yl)boronic acid CAS number 1001907-70-5

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## Compound of Interest

Compound Name: (5-Ethylpyridin-3-yl)boronic acid

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An In-depth Technical Guide to **(5-Ethylpyridin-3-yl)boronic acid** (CAS: 1001907-70-5)

**Authored by: A Senior Application Scientist**

## Foreword: The Ascendancy of Heterocyclic Boronic Acids in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance and operational simplicity.<sup>[1][2]</sup> Central to this transformation are organoboron reagents, particularly boronic acids. While their phenyl- and alkyl-based counterparts are well-established, it is the heterocyclic boronic acids that have unlocked new frontiers in molecular design.

This guide focuses on a specific, highly valuable building block: **(5-Ethylpyridin-3-yl)boronic acid** (CAS No. 1001907-70-5).<sup>[3][4]</sup> The incorporation of the pyridine motif is of profound interest to medicinal chemists, as this N-heterocycle is a ubiquitous feature in a multitude of pharmacologically active compounds.<sup>[5][6]</sup> This document serves as a technical deep-dive, providing researchers, scientists, and drug development professionals with the fundamental properties, synthesis protocols, application workflows, and handling best practices for this versatile reagent.

## Core Characteristics and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. **(5-Ethylpyridin-3-yl)boronic acid** is typically supplied as a solid, whose stability and reactivity are dictated by its unique structure.

Property	Value	Source
CAS Number	1001907-70-5	[3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>2</sub>	N/A
Molecular Weight	150.97 g/mol	N/A
Appearance	White to off-white crystalline solid	[7]
Purity	Typically ≥95%	[8]

## Structural Elucidation and Quality Control

Confirmation of identity and purity is non-negotiable in a research and development setting. A multi-technique approach is recommended for the robust characterization of **(5-Ethylpyridin-3-yl)boronic acid**.

- NMR Spectroscopy: This is the principal tool for structural verification.
  - <sup>1</sup>H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the ethyl group (a quartet and a triplet) and the three distinct aromatic protons on the pyridine ring.
  - <sup>13</sup>C NMR: Reveals the carbon skeleton of the molecule.
  - <sup>11</sup>B NMR: This is particularly useful for boron-containing compounds.[9][10] The chemical shift can confirm the presence of the boronic acid moiety and provide insights into its coordination state.[9][10]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.

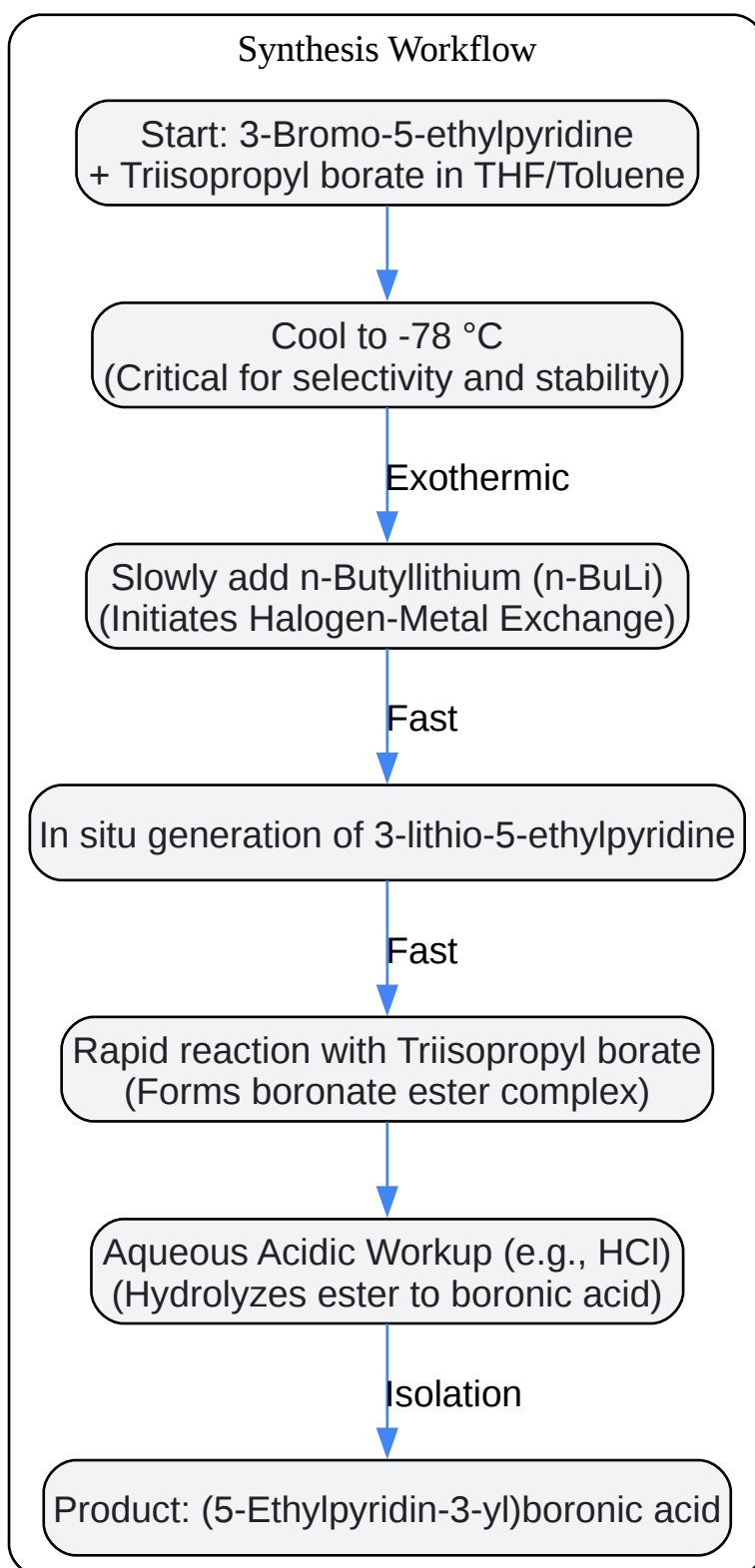
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies characteristic functional groups, such as the O-H stretches of the boronic acid and the C=N/C=C vibrations of the pyridine ring.[\[11\]](#)

## Synthesis and Purification: From Halide to High-Purity Reagent

While **(5-Ethylpyridin-3-yl)boronic acid** is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The most common route involves a halogen-metal exchange followed by quenching with a borate ester.[\[12\]](#)

## Synthetic Workflow: A Step-by-Step Protocol

This protocol describes a representative synthesis starting from 3-bromo-5-ethylpyridine. The core principle is the generation of a highly reactive organolithium intermediate, which is then trapped by an electrophilic boron source.



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Caption: Synthetic workflow for **(5-Ethylpyridin-3-yl)boronic acid**.

#### Detailed Protocol:

- **Inert Atmosphere:** Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire procedure must be conducted under an inert atmosphere ( $N_2$  or Ar) to prevent quenching of the organometallic intermediates.
- **Reagent Charging:** Charge the flask with 3-bromo-5-ethylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.
- **Cryogenic Cooling:** Cool the reaction mixture to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the 3-lithiopyridine intermediate.[\[12\]](#)
- **Lithiation:** Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above  $-70\text{ }^{\circ}\text{C}$ . The rationale for adding the base to the mixture of the halide and borate is that the lithium-halogen exchange is significantly faster than the reaction of n-BuLi with the borate ester. The generated 3-lithiopyridine is immediately trapped, minimizing decomposition.[\[12\]](#)
- **Quenching and Hydrolysis:** After stirring at  $-78\text{ }^{\circ}\text{C}$  for 1-2 hours, quench the reaction by slowly adding aqueous hydrochloric acid. Allow the mixture to warm to room temperature.
- **Isolation:** Transfer the mixture to a separatory funnel. The aqueous layer, containing the water-soluble product, is separated. The pH is carefully adjusted to induce precipitation of the boronic acid, which can then be collected by filtration.

## Purification Strategy

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on the acidic silica surface.[\[13\]](#)[\[14\]](#)

- **Recrystallization:** This is often the most effective method. A suitable solvent system (e.g., water/acetonitrile) can yield high-purity material.[\[12\]](#)
- **Acid-Base Extraction:** The amphoteric nature of the boronic acid and the basicity of the pyridine ring allow for purification through a carefully controlled acid-base extraction

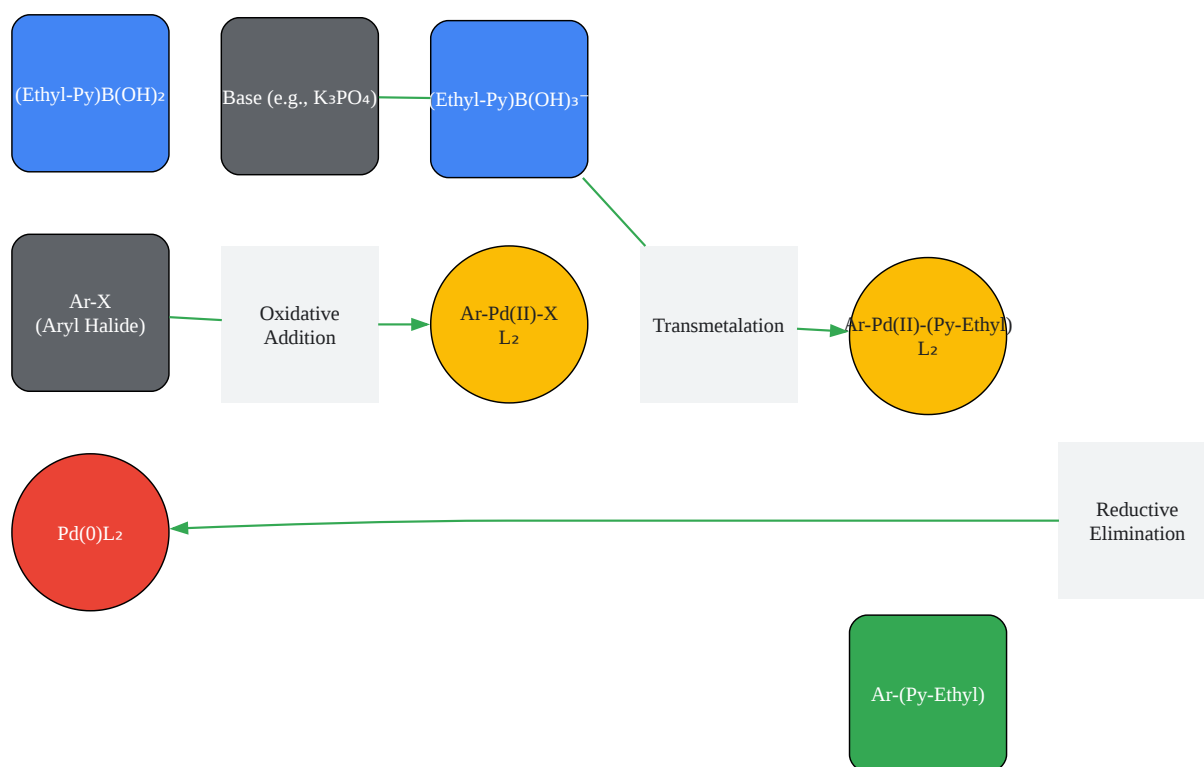
sequence to remove non-polar or non-basic impurities.[15]

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(5-Ethylpyridin-3-yl)boronic acid** is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[16] This reaction enables the formation of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the pyridine ring and an aryl or heteroaryl halide, a key step in the synthesis of many pharmaceutical agents.[17][18]

## The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The cycle involves a Pd(0)/Pd(II) couple and requires a base to activate the boronic acid.[2]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Causality in the Cycle:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
- **Activation:** A base (e.g.,  $K_2CO_3$ ,  $K_3PO_4$ ) reacts with the boronic acid to form a more nucleophilic boronate complex  $[-B(OH)_3]^-$ .<sup>[2]</sup> This activation is essential for the subsequent step.
- **Transmetalation:** The organic group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** The two organic fragments (Ar and the 5-ethylpyridin-3-yl group) couple and are expelled from the palladium, forming the final product and regenerating the active Pd(0) catalyst.

## Field-Proven Experimental Protocol

This protocol outlines a general procedure for coupling **(5-Ethylpyridin-3-yl)boronic acid** with a generic aryl bromide.

- **Reaction Setup:** To a reaction vial, add the aryl bromide (1.0 eq), **(5-Ethylpyridin-3-yl)boronic acid** (1.2-1.5 eq), a palladium catalyst such as  $Pd(dppf)Cl_2$  (2-5 mol%), and a base like  $K_3PO_4$  (2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/ $H_2O$  or Toluene/ $H_2O$ ) is common, as water can be beneficial for the reaction.<sup>[19]</sup>
- **Inert Atmosphere Purge:** Seal the vial and purge with an inert gas ( $N_2$  or Ar) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
- **Heating:** Place the reaction mixture in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
- **Workup:** After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



- Purification: The crude product is then purified, typically by flash column chromatography on silica gel.

## Stability, Storage, and Handling: Ensuring Reagent Integrity

While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl isomers, proper handling and storage are crucial to prevent degradation.

### Common Decomposition Pathways

- Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It can be accelerated by harsh acidic or basic conditions.[\[20\]](#)
- Oxidation: Boronic acids can be susceptible to oxidative degradation.[\[20\]](#)
- Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered cyclic trimer called a boroxine. While often reversible upon addition of water, this can complicate stoichiometry.[\[20\]](#)

### Recommended Storage and Handling Protocols

- Storage: Store **(5-Ethylpyridin-3-yl)boronic acid** in a tightly sealed container in a cool, dry, and dark place.[\[16\]](#)[\[21\]](#) Refrigeration is recommended for long-term storage.[\[22\]](#) The container should be kept under an inert atmosphere (nitrogen or argon) to minimize contact with air and moisture.[\[22\]](#)
- Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[\[22\]](#) Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[7\]](#)[\[22\]](#) Avoid contact with strong oxidizing agents.[\[22\]](#)

## Concluding Remarks and Future Perspective

**(5-Ethylpyridin-3-yl)boronic acid** is more than just a chemical; it is an enabling tool for innovation. Its robust utility in Suzuki-Miyaura coupling allows for the streamlined construction of complex molecular architectures containing the valuable 5-ethylpyridine-3-yl scaffold. This makes it an indispensable reagent in the quest for novel therapeutics and advanced functional

materials. As synthetic methodologies continue to evolve, the demand for well-characterized, high-purity building blocks like this will only intensify, cementing its role in the future of chemical synthesis.

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